帕洛诺司琼

描述

Palonosetron is a medication used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is a selective serotonin 5-HT3 receptor antagonist. Palonosetron is administered intravenously or as a single oral capsule .

Synthesis Analysis

The synthesis of Palonosetron involves several steps including hydrogenation, filtration, evaporation, leaching, recrystallization, and isolation . The process involves adding a palladium catalyst to the reaction mass, hydrogenating the reaction mass at specific conditions, filtering the catalyst, and evaporating the solvent from the filtrate to yield a residue of Palonosetron hydrochloride salt .Molecular Structure Analysis

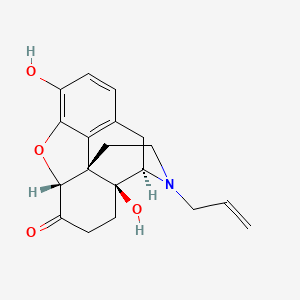

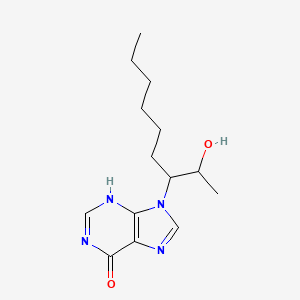

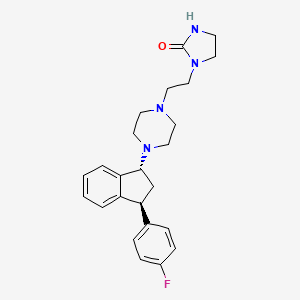

Palonosetron has a molecular formula of C19H24N2O and a molecular weight of 296.41 . The cryoelectron microscopy structure of the Palonosetron-bound 5-HT3 receptor has been reported .Chemical Reactions Analysis

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .Physical And Chemical Properties Analysis

Palonosetron has a molecular formula of C19H24N2O and a molecular weight of 296.41 .科学研究应用

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention Palonosetron is widely recognized for its effectiveness in preventing CINV, particularly in acute, delayed, and overall phases of chemotherapy. It has shown significant antiemetic effects and is often compared with other 5-HT3 receptor antagonists for its protective effects when combined with NK1 receptor antagonists (NK1RAs) .

Pharmacological Research

In pharmacological studies, palonosetron’s high specificity and selectivity as a serotonin 5-HT3 receptor antagonist are of interest. Its strong binding affinity and long half-life distinguish it from other 5-HT3 receptor antagonists, making it a subject of numerous trials .

Analytical Chemistry

Palonosetron is also a subject in the field of analytical chemistry, where method development and validation are conducted to understand its properties better. Laboratories often develop their own standard methods or rely on sources like the Royal Society of Chemistry for such analyses .

Stereoisomer Separation

Research into the separation of stereoisomers of palonosetron by micellar electrokinetic chromatography (MEKC) has been conducted, exploring the performance of different bile salts in this process .

Molecular Research

On a molecular level, studies have investigated how compounds like palonosetron interact with other molecules. For example, research on palonosetron’s interaction with methyllycaconitine and its potential to deactivate certain receptors has been published .

作用机制

Target of Action

Palonosetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of Palonosetron are the 5-HT3 receptors, which are present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . These receptors play a crucial role in the emetic response.

Mode of Action

Palonosetron works by selectively inhibiting the 5-HT3 receptors . The antiemetic activity of the drug is brought about through the inhibition of these receptors . This inhibition prevents the action of serotonin, a natural substance that may cause nausea and vomiting .

Biochemical Pathways

By blocking the 5-HT3 receptors, Palonosetron prevents serotonin from binding to these receptors and triggering the emetic response .

Pharmacokinetics

Palonosetron exhibits dose-proportional pharmacokinetics with a long plasma half-life of approximately 40–50 hours . It is mainly metabolized in the liver, with about 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted by the kidneys, of which 49% is unchanged . The bioavailability of oral Palonosetron is 97% .

Result of Action

The primary result of Palonosetron’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is the most effective of the 5-HT3 antagonists in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .

安全和危害

未来方向

属性

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Palonosetron | |

CAS RN |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?

A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, palonosetron demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]

Q2: How does palonosetron's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?

A2: Palonosetron's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]

Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how palonosetron might be exerting its effects in this context?

A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, palonosetron has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that palonosetron might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []

Q4: What are the key pharmacokinetic properties of palonosetron that contribute to its clinical advantage in managing CINV?

A4: Palonosetron exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]

Q5: How does the metabolism of palonosetron differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?

A5: Palonosetron is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []

Q6: What clinical evidence supports the use of palonosetron in the prevention of CINV?

A6: Numerous clinical trials have demonstrated the efficacy of palonosetron in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, palonosetron has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []

Q7: Are there specific chemotherapy regimens for which palonosetron has shown particular benefit in managing CINV?

A7: Palonosetron has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []

Q8: Beyond its established use in CINV, are there other potential applications for palonosetron being investigated?

A8: Palonosetron has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.

Q9: What is the general safety profile of palonosetron?

A9: Clinical trials have shown that palonosetron is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]

Q10: What are some future research directions for palonosetron?

A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how palonosetron modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting palonosetron efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)

![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)

![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)